Home > Products > Screening Compounds P18805 > (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride
(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride - 1439894-52-6

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

Catalog Number: EVT-2577138
CAS Number: 1439894-52-6
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It features a pyrimidine ring, which is a six-membered aromatic heterocyclic compound containing nitrogen atoms. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the inhibition of protein kinases, which are crucial in various signaling pathways related to cancer and other diseases.

Source and Classification

This compound can be classified as an aminopyrimidine derivative, specifically structured with a piperidine moiety. The classification aligns with its pharmacological relevance, particularly in the development of kinase inhibitors. The compound has been studied for its potential therapeutic applications in oncology and other fields of biomedical research .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride typically involves several steps:

  1. Preparation of the Piperidine Derivative: The synthesis often starts with the formation of the piperidine ring through cyclization reactions involving appropriate precursors.
  2. Introduction of the Pyrimidine Moiety: This can be achieved through nucleophilic substitution or coupling reactions with pyrimidine derivatives.
  3. Formation of Dihydrochloride Salt: The final step usually involves the formation of the dihydrochloride salt by reacting the free base form with hydrochloric acid.

These methods may vary based on specific reagents and conditions used, but they generally aim to ensure high yield and purity of the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride is C10H13Cl2N4C_{10}H_{13}Cl_2N_4. The structure includes:

  • A piperidine ring (a saturated six-membered ring containing one nitrogen atom).
  • A pyrimidine ring (a six-membered aromatic ring containing two nitrogen atoms).

The stereochemistry is significant as it influences the biological activity of the compound. The specific configuration at the piperidine nitrogen is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further modifications or conjugations with other molecular entities.
  2. Acid-Base Reactions: As a basic amine, it can interact with acids to form salts, enhancing solubility and stability.
  3. Complexation: The compound may form complexes with metal ions or other ligands, which can alter its properties and potential applications in catalysis or drug delivery systems .
Mechanism of Action

Process and Data

The mechanism of action for (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride primarily involves its role as an inhibitor of specific protein kinases. By binding to the active site of these enzymes, it disrupts their phosphorylation activity, which is essential for various cellular processes such as growth, differentiation, and metabolism.

This inhibition can lead to reduced signaling through pathways like the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is often dysregulated in cancer cells . The selectivity for certain kinases over others can be attributed to subtle differences in their active site structures.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 248.14 g/mol.
  • Solubility: Generally soluble in water due to its dihydrochloride form, which enhances ionic interactions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical compounds.
Applications

Scientific Uses

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride has several scientific applications:

  1. Drug Development: It serves as a lead compound in designing new kinase inhibitors for cancer therapy.
  2. Biochemical Research: Used in studies investigating kinase signaling pathways and their roles in disease processes.
  3. Pharmacological Studies: Its effects on cellular signaling can provide insights into potential therapeutic strategies against various conditions, including cancer and metabolic disorders .
Introduction to (S)-1-(Pyrimidin-4-yl)piperidin-3-amine Dihydrochloride in Medicinal Chemistry

Role of Piperidine-Pyrimidine Hybrids in Targeted Drug Design

Piperidine-pyrimidine molecular hybrids constitute a versatile and pharmacologically significant class of compounds extensively explored for their multifaceted therapeutic potential. The pyrimidine nucleus, being a fundamental bioisostere of endogenous purines and pyrimidines, inherently possesses favorable properties for interacting with biological macromolecules involved in disease pathways [5] [10]. Piperidine, a saturated six-membered nitrogen heterocycle, contributes conformational stability, enhanced solubility via amine protonation, and spatial projection of pharmacophoric elements [6]. The covalent fusion of these rings creates a novel chemical entity whose biological profile often surpasses the individual contributions of each heterocycle.

  • Antimalarial Applications: Pyrimidine-based hybrids demonstrate potent activity against drug-resistant Plasmodium falciparum strains. Their mechanism often involves targeting unique parasite-specific pathways, such as pyrimidine salvage enzymes or novel kinases absent in the human host [2]. For instance, hybrid structures incorporating chloroquine-like motifs with pyrimidine have shown efficacy against artemisinin-resistant malaria, highlighting their role in overcoming established resistance mechanisms [2].
  • Anticancer Applications: Pyrimidine-piperidine hybrids exhibit significant antiproliferative effects by targeting critical oncogenic processes. Specifically, derivatives like 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines function as potent inhibitors of receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and Epidermal Growth Factor Receptor (EGFR) [10]. These kinases are pivotal in tumor angiogenesis, growth, and metastasis. Inhibition disrupts downstream signaling cascades, leading to apoptosis and tumor regression. Structural modifications on the pyrimidine core, such as halogenation or specific N-substitutions, profoundly influence potency and selectivity profiles against different cancer cell lines (HeLa, CEM, L1210) [10].
  • Targeted Kinase Inhibition: Beyond oncology, the inherent affinity of the pyrimidine scaffold for nucleotide-binding pockets makes piperidine-pyrimidine hybrids suitable for designing inhibitors targeting ATP-binding sites of diverse kinases involved in inflammation, metabolic disorders, and neurodegenerative diseases [2] [5]. The piperidine moiety allows for fine-tuning physicochemical properties and introducing substituents that interact with specific hydrophobic or hydrophilic regions adjacent to the ATP cleft, enhancing selectivity over related kinases.

Table 1: Therapeutic Applications of Representative Piperidine-Pyrimidine Hybrids

Therapeutic AreaExample Hybrid StructurePrimary Biological Target(s)Reported Activity (IC₅₀/EC₅₀)Source
AntimalarialQuinoline-Pyrimidine HybridsPlasmodium Pyrimidine Salvage Enzymes / Novel KinasesSub-micromolar inhibition of parasite growth [2]
Anticancer7-Benzyl-pyrrolo[3,2-d]pyrimidin-4-amineVEGFR-2, PDGFR-β, EGFRVEGFR-2 IC₅₀ = 0.48 - 92 μM; Antiproliferative IC₅₀ = 1.2 - 40 μM [10]
AnticancerN⁵-Substituted-pyrrolo[3,2-d]pyrimidin-4-aminesTubulin / MicrotubulesMicrotubule depolymerization EC₅₀ = 7.4 - 1200 nM [10]
AnticancerHalogenated pyrrolo[3,2-d]pyrimidinesUndefined (DNA synthesis?)Antiproliferative IC₅₀ = 0.92 - 250 μM (Cell line dependent) [10]

The structural diversity achievable within the piperidine-pyrimidine scaffold is vast. Key structure-activity relationship (SAR) insights include:

  • Pyrimidine Substitution: The nature and position of substituents on the pyrimidine ring dramatically influence target affinity and selectivity. Electron-withdrawing groups (e.g., halogens at C-5) can enhance DNA incorporation or disrupt enzyme binding, while amino groups at C-4 (as in the title compound) are crucial for hydrogen-bond donation/acception in kinase active sites [5] [10].
  • Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation in the solid state, as confirmed by X-ray crystallography of related compounds like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine [8]. The dihedral angle between the piperidine and pyrimidine rings can vary significantly (e.g., 10.3° to 47.5°), impacting the spatial orientation of the pharmacophores and consequently, biological activity [8].
  • N-Linkage vs. C-Linkage: Connecting the piperidine to the pyrimidine via the pyrimidine nitrogen (N-1 position) versus a carbon atom alters electron distribution and conformational flexibility, leading to distinct biological profiles. The N-1 linkage, as seen in the title compound, is a common and often more stable linkage [8].

Significance of Stereochemical Configuration in Bioactivity: The (S)-Enantiomer

The chiral center at the 3-position of the piperidine ring in 1-(pyrimidin-4-yl)piperidin-3-amine renders stereochemistry a paramount factor governing its pharmacological profile. Enantiomers, being non-superimposable mirror images, exhibit identical physicochemical properties in an achiral environment (e.g., melting point, solubility, log P). However, within the chiral environment of biological systems—characterized by enantioselective enzymes, receptors, transporters, and other macromolecules—the interactions and fates of enantiomers can diverge dramatically [3] [7] [9]. This phenomenon necessitates the isolation and characterization of individual enantiomers, particularly the (S)-enantiomer in this case, for optimal drug development.

  • Molecular Recognition and Target Binding: Biological targets possess asymmetric binding sites. The three-dimensional orientation of functional groups relative to the chiral center determines the complementarity with the target's binding pocket. The (S)-configuration positions the exocyclic amine group and the pyrimidine ring in a specific spatial orientation that may provide superior steric and electronic complementarity to the intended biological target compared to the (R)-enantiomer [9]. This is analogous to the well-documented enantioselectivity observed in drugs like citalopram, where the (S)-enantiomer (escitalopram) possesses significantly greater serotonin reuptake inhibitory potency than the (R)-enantiomer or the racemate [3] [9].
  • Pharmacokinetic and Metabolic Differences: Enantiomers frequently display distinct absorption, distribution, metabolism, and excretion (ADME) profiles. Metabolism, often mediated by chiral enzymes (e.g., cytochrome P450 isoforms), can be highly enantioselective. One enantiomer may be rapidly metabolized and inactivated, while the other is metabolized slowly or via a different pathway, potentially leading to active or toxic metabolites [9]. The (S)-enantiomer of 1-(pyrimidin-4-yl)piperidin-3-amine may exhibit preferential metabolic stability or a more favorable tissue distribution profile compared to its (R)-counterpart, contributing to enhanced efficacy and duration of action.
  • Reduced Toxicity and Side Effects: The undesirable effects of a drug can sometimes be attributed predominantly to one enantiomer interacting with off-target receptors or pathways. Isolating the therapeutically beneficial (S)-enantiomer can potentially lead to a simpler pharmacological profile, an improved therapeutic index (ratio of efficacy to toxicity), and reduced incidence of adverse reactions [3] [9]. This principle was tragically illustrated by thalidomide, where the (S)-enantiomer was teratogenic, while the (R)-enantiomer possessed the desired sedative effects (though interconversion in vivo complicates this specific case) [7] [9].
  • Regulatory Emphasis: Regulatory agencies like the United States Food and Drug Administration strongly encourage the stereochemical characterization of chiral drugs. Developing a single enantiomer, such as (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride, requires rigorous justification over the racemate but offers the potential for enhanced selectivity, predictable pharmacokinetics, and potentially reduced drug-drug interactions [9].

Table 2: Contrasting Potential Biological Behaviors of (S)- vs. (R)-1-(Pyrimidin-4-yl)piperidin-3-amine Enantiomers

Property(S)-Enantiomer(R)-EnantiomerBiological Consequence
Target Affinity/PotencyHigh affinity for primary therapeutic target receptor/enzymeLower affinity or affinity for different off-targets(S)-enantiomer drives primary therapeutic efficacy
Metabolic Pathway/RatePreferred substrate for slow, non-toxic metabolic pathwayRapidly metabolized or forms toxic metaboliteImproved PK profile and safety for (S)-enantiomer
Off-Target InteractionsMinimal interaction with receptors mediating side effectsSignificant interaction with side-effect mediating receptorsReduced side effect burden for (S)-enantiomer
Transporter InteractionsEfficient uptake into target tissues/cells; limited effluxPoor uptake or rapid efflux by transporters like P-gpEnhanced tissue penetration and efficacy for (S)-enantiomer

The synthesis of enantiomerically pure (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride demands enantioselective methodologies. Traditional routes involve resolving racemates via diastereomeric salt formation using chiral acids. However, modern approaches favor asymmetric synthesis:

  • Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule like an (S)-amino acid derivative that already contains the desired stereocenter.
  • Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral transition metal complexes or organocatalysts) to install the stereogenic center enantioselectively during the construction of the piperidine ring or its functionalization. Examples include iridium(I)-catalyzed asymmetric hydrogenation of pyridinium salts or palladium/rhodium-catalyzed stereoselective hydrogenation of substituted pyridines, adapted for piperidine synthesis [6].
  • Enzymatic Resolution/Kinetic Resolution: Using enzymes to selectively transform one enantiomer in a racemic mixture.

Table 3: Enantioselective Synthesis Strategies Relevant to (S)-1-(Pyrimidin-4-yl)piperidin-3-amine

StrategyKey FeaturesAdvantagesChallenges
Diastereomeric Salt Resolution (Racemate Separation)Reaction of racemic amine with chiral acid (e.g., tartaric acid derivatives); crystallization of one diastereomer; liberation of enantiomerTechnically simpler; uses standard equipmentLow maximum yield (50%); requires recycling; solvent intensive
Asymmetric HydrogenationCatalytic hydrogenation of prochiral enamine or imine precursor using chiral metal (Ru, Rh, Ir) catalysts with chiral ligandsPotentially high yield and ee; catalytic; scalableCost of chiral ligands/catalysts; substrate specificity; potential metal contamination
Chiral Auxiliary ApproachAttachment of a chiral controller group; diastereoselective reaction; auxiliary removalHigh diastereoselectivity often achievableRequires synthesis/attachment/removal of auxiliary; adds steps
Enzymatic/Kinetic ResolutionEnzyme selectively modifies one enantiomer of racemate (e.g., hydrolysis, acylation)High enantioselectivity possible; mild conditionsMaximum yield 50% for resolution; enzyme cost/stability

The absolute configuration of the synthesized material must be unequivocally confirmed using techniques like single-crystal X-ray diffraction (as demonstrated for structurally related piperidine-pyrimidine compounds [8]), vibrational circular dichroism (VCD), or comparison of optical rotation with a known standard. Rigorous chiral purity analysis (e.g., chiral High-Performance Liquid Chromatography) is essential throughout development to ensure the absence of the undesired (R)-enantiomer, which could compromise efficacy or safety [6] [9]. The convergence of rational hybrid design, stereochemical precision, and enantioselective synthesis positions (S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride as a sophisticated tool for probing biological mechanisms and a promising candidate for further development within specific therapeutic paradigms requiring high target selectivity.

Properties

CAS Number

1439894-52-6

Product Name

(S)-1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

IUPAC Name

(3S)-1-pyrimidin-4-ylpiperidin-3-amine;dihydrochloride

Molecular Formula

C9H16Cl2N4

Molecular Weight

251.16

InChI

InChI=1S/C9H14N4.2ClH/c10-8-2-1-5-13(6-8)9-3-4-11-7-12-9;;/h3-4,7-8H,1-2,5-6,10H2;2*1H/t8-;;/m0../s1

InChI Key

WGNCAYCUVBGFTP-JZGIKJSDSA-N

SMILES

C1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.